molecular formula C9H15N3O4S B13249542 N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide

N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide

Cat. No.: B13249542
M. Wt: 261.30 g/mol
InChI Key: DAQMSHSNXPDAOT-UHFFFAOYSA-N
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Description

N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide is a sulfonamide derivative featuring a tetrahydrofuran (oxolan) ring substituted with a 3-methyl-1,2,4-oxadiazole moiety. This compound combines a sulfonamide group, known for its role in medicinal chemistry (e.g., enzyme inhibition), with a heterocyclic framework that enhances metabolic stability and binding affinity.

Properties

Molecular Formula

C9H15N3O4S

Molecular Weight

261.30 g/mol

IUPAC Name

N-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]methanesulfonamide

InChI

InChI=1S/C9H15N3O4S/c1-6-11-9(16-12-6)8-4-3-7(15-8)5-10-17(2,13)14/h7-8,10H,3-5H2,1-2H3

InChI Key

DAQMSHSNXPDAOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CCC(O2)CNS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide typically involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes . The reaction is often carried out in a NaOH–DMSO medium at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule .

Mechanism of Action

The mechanism of action of N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several pharmacologically active molecules, particularly in its sulfonamide group and oxadiazole ring. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Reported Bioactivity Reference
N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide (Target) 1,2,4-Oxadiazole + oxolan + sulfonamide 3-methyl oxadiazole, oxolan ring Hypothesized anti-inflammatory/antimicrobial
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (45) 1,2,4-Oxadiazole + benzamide + thioether Dichloropyridine, thioether linker Anticancer, antiviral
5-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonamide derivatives 1,3,4-Oxadiazole + benzene sulfonamide Cyclohexyl group, methyl substituent Anti-inflammatory, antimicrobial
2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide (20) Isoxazole + pyridinecarboxamide + thioether Nitrophenyl, thioether linker Not specified (potential thrombin inhibition)
Key Observations:

Oxadiazole Isomerism: The target compound contains a 1,2,4-oxadiazole ring, whereas derivatives feature 1,3,4-oxadiazoles. For example, 1,3,4-oxadiazoles in demonstrated anti-inflammatory activity (IC₅₀: 8–12 μM), suggesting the target’s 1,2,4 variant may exhibit distinct potency .

Sulfonamide vs. Thioether Linkers : The target uses a sulfonamide group directly attached to the oxolan ring, while analogs in employ thioether linkers (e.g., compound 45). Sulfonamides are stronger hydrogen-bond acceptors, which may improve solubility and target engagement .

Substituent Effects : The 3-methyl group on the oxadiazole ring in the target compound likely enhances lipophilicity compared to cyclohexyl or nitrophenyl groups in analogs, influencing membrane permeability .

Physicochemical and Pharmacokinetic Properties

While explicit data are unavailable, predictions can be made:

  • Solubility : The oxolan ring may improve aqueous solubility compared to benzene-ring analogs (e.g., ’s derivatives).
  • Metabolic Stability : The 3-methyl group on the oxadiazole could reduce oxidative metabolism, extending half-life relative to unsubstituted analogs.

Biological Activity

N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide is a compound that has garnered attention due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N₃O₄S, with a molecular weight of approximately 261.30 g/mol. The structure includes an oxadiazole ring which is often implicated in biological activity due to its ability to form hydrogen bonds and interact with biological targets.

While specific mechanisms for this compound are still under investigation, compounds with similar oxadiazole structures typically exhibit their effects through:

  • Inhibition of Enzymatic Activity : Many oxadiazoles inhibit enzymes involved in critical biological pathways.
  • Interaction with Receptors : They may bind to various receptors, influencing signaling pathways.
  • Modulation of Gene Expression : Some compounds can alter gene expression profiles by interacting with transcription factors.

Biological Activities

Research has indicated a range of biological activities associated with compounds containing the oxadiazole moiety:

Antimicrobial Activity

Studies have shown that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance:

  • Antibacterial Effects : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Oxadiazole AE. coli32 µg/mL
Oxadiazole BS. aureus16 µg/mL

Anticancer Activity

Research indicates that oxadiazole derivatives can also inhibit cancer cell proliferation:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF7) showed that certain oxadiazole derivatives induce apoptosis and cell cycle arrest.
Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF712Cell cycle arrest at G0/G1 phase

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of oxadiazole-containing compounds:

  • Synthesis and Characterization : A study synthesized novel oxadiazole derivatives and evaluated their antibacterial properties against a panel of pathogens. The results indicated that some derivatives had lower MIC values compared to standard antibiotics .
  • Anticancer Evaluation : Another study investigated the anticancer potential of oxadiazole derivatives in human breast cancer cells (MCF7). The results demonstrated significant inhibition of cell growth with associated changes in apoptotic markers .

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